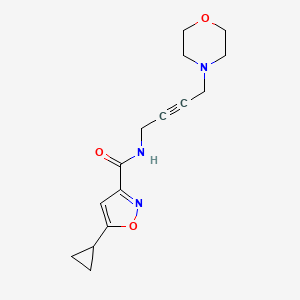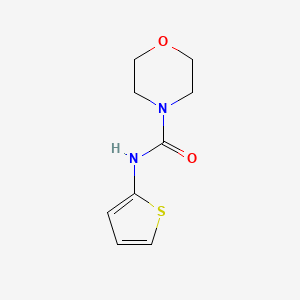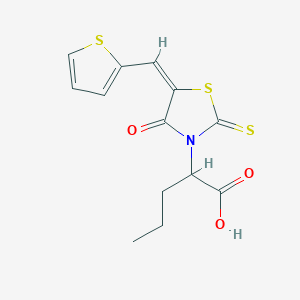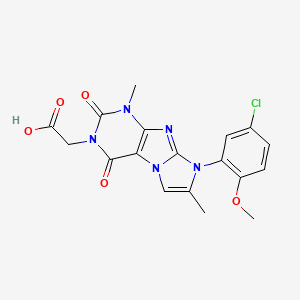
C18H16ClN5O5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its complex structure, which includes a chlorinated benzylidene group, a nitro group, and a pyridinyl moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of C18H16ClN5O5 typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The reaction of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate to form the benzylidene hydrazone intermediate.
Coupling with Pyridinyl Derivative: The intermediate is then reacted with 3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl chloride under basic conditions to form the final compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, including the use of high-purity reagents and controlled reaction conditions.
Análisis De Reacciones Químicas
C18H16ClN5O5 undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles such as amines or thiols (for substitution).
Aplicaciones Científicas De Investigación
C18H16ClN5O5 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of C18H16ClN5O5 involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact pathways and targets would depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar compounds to C18H16ClN5O5 include other benzylidene hydrazones and pyridinyl derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example, compounds with different substituents on the benzylidene or pyridinyl rings may exhibit different reactivity or biological activity .
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various fields. Its synthesis involves multiple steps, and it undergoes various chemical reactions. The compound has promising applications in chemistry, biology, medicine, and industry, and its mechanism of action involves interactions with specific molecular targets. Comparisons with similar compounds highlight its unique properties and potential for further research.
Propiedades
IUPAC Name |
2-[6-(5-chloro-2-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O5/c1-9-7-22-14-15(21(2)18(28)23(16(14)27)8-13(25)26)20-17(22)24(9)11-6-10(19)4-5-12(11)29-3/h4-7H,8H2,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVUNHFTBBLSJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=CC(=C4)Cl)OC)N(C(=O)N(C3=O)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
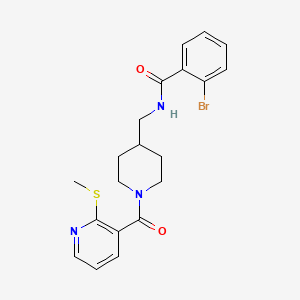
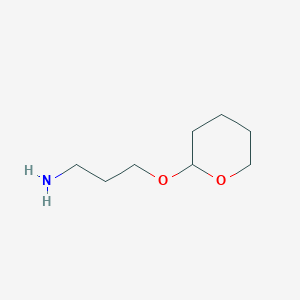
![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)
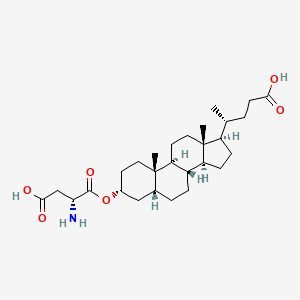
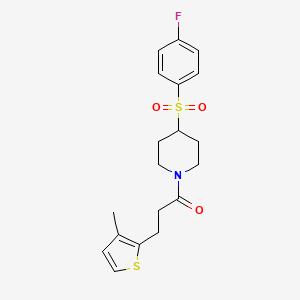
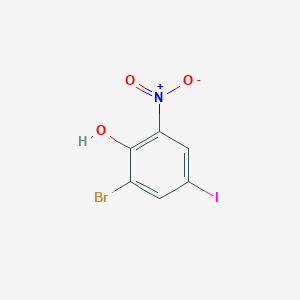
![3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372257.png)

![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide](/img/new.no-structure.jpg)
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2372263.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide](/img/structure/B2372264.png)
